2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide
Description
2-[1,1'-Biphenyl]-4-yl-N-isobutylacetamide is a biphenyl-derived compound featuring an acetamide group substituted at the 4-position of the biphenyl core and an isobutyl chain attached to the nitrogen atom. The biphenyl scaffold is a common structural motif in medicinal chemistry due to its conformational rigidity and ability to engage in π-π interactions with biological targets.
Properties
Molecular Formula |
C18H21NO |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C18H21NO/c1-14(2)13-19-18(20)12-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
InChI Key |
RZYICLRFJPKCSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
- The biphenyl core can be synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and aryl boronic acids.
- Example: Coupling of 4-bromobenzene with phenylboronic acid under Pd(0) catalysis.
- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Base: Potassium carbonate or sodium carbonate
- Solvent: Toluene/water mixture or ethanol
- Temperature: 80–100°C
- Duration: 12–24 hours
4-bromobenzene + phenylboronic acid → 1,1'-biphenyl
Alternative Aromatic Coupling
Other methods include Ullmann coupling or nickel-catalyzed couplings, especially for substrate-specific modifications.
Functionalization with the 4-Position Substituent
Electrophilic Aromatic Substitution
- The biphenyl compound is selectively halogenated at the 4-position using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.
Introduction of the Hydroxymethyl Group
- The hydroxymethyl group at the 1-position can be introduced via formylation (e.g., Vilsmeier-Haack reaction) followed by reduction.
Formation of the N-Isobutylacetamide Moiety
Synthesis of N-Isobutylacetamide
- React isobutylamine with acetic anhydride under mild conditions.
- This process yields N-isobutylacetamide directly.
- Reagents: Isobutylamine, Acetic anhydride
- Solvent: Dichloromethane or ethyl acetate
- Temperature: Room temperature
- Time: 2–4 hours
- Yield: Approximately 70% under optimized conditions
Alternative Route: Direct Amidation
- Activation of acetic acid with coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide), followed by addition of isobutylamine.
Coupling of the Acetamide to the Biphenyl Core
Amide Bond Formation
- The biphenyl derivative bearing a suitable functional group (e.g., carboxylic acid or acyl chloride) is coupled with N-isobutylacetamide via standard amidation protocols.
- Reagents: Carboxylic acid derivative, N-isobutylacetamide
- Coupling agents: DCC or EDC with catalytic DMAP
- Solvent: Dichloromethane or dimethylformamide
- Temperature: 0–25°C
- Duration: 12–24 hours
Summary of the Proposed Synthetic Route
In-Depth Research Findings
Reaction Optimization
- Catalytic systems such as Pd(PPh₃)₄ have been optimized for high yields in biphenyl formation.
- Use of microwave-assisted synthesis has been reported to reduce reaction times and improve yields.
- Solvent systems like toluene/water mixtures enhance coupling efficiency.
Scalability and Industrial Considerations
- Continuous flow reactors are increasingly employed for large-scale synthesis, offering better control over temperature and reaction kinetics.
- Purification typically involves chromatography or recrystallization, with considerations for solvent recovery and waste minimization.
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-biphenyl]-4-yl-N-isobutylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
2-[1,1’-biphenyl]-4-yl-N-isobutylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2-[1,1’-biphenyl]-4-yl-N-isobutylacetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of biphenyl derivatives are highly dependent on substituent modifications. Below, 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide is compared to four structurally related compounds from the literature, emphasizing key differences in functional groups and therapeutic applications.
Structural and Functional Comparison
Key Research Findings
Role of Substituent Polarity: The hydroxyethoxy group in Compound IV increases polarity, likely enhancing solubility and blood-brain barrier penetration for targeting NMDA receptors in neurological disorders .
Electronic Effects: Methoxy groups in Compound III and the difluoro-methoxy substituent in the psoriasis-targeting compound introduce electron-donating/withdrawing effects, altering binding affinity to transcription factors or enzymes . The acetamide group in the target compound may act as a hydrogen-bond donor/acceptor, a feature absent in non-amidated analogs like Compound V.
Therapeutic Diversity :
Biological Activity
2-[1,1'-Biphenyl]-4-yl-N-isobutylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide features a biphenyl moiety that contributes to its biological activity. The structural formula can be represented as:
This compound is characterized by its amide functional group which plays a crucial role in its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of biphenyl compounds, including 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide, exhibit notable antimicrobial and antifungal properties. In vitro studies have shown effectiveness against various microbial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Potential
The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell growth and metastasis by targeting specific pathways involved in cell proliferation and survival. Mechanistically, it is believed to modulate signaling pathways such as those involving Rho-kinase (ROCK), which are implicated in cancer progression .
Table 1: Summary of Anticancer Activity
Neuroprotective Effects
There is evidence supporting the neuroprotective effects of biphenyl derivatives. In animal models, these compounds have demonstrated the ability to reduce neuronal hyperexcitability and protect against neurodegenerative conditions . The modulation of sodium channels has been identified as a key mechanism through which these effects are achieved.
The biological activity of 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which are critical in inflammatory processes. This inhibition leads to reduced production of pro-inflammatory mediators.
- Receptor Modulation : Interactions with various receptors involved in pain modulation and inflammation have also been noted. These interactions can lead to analgesic effects, making the compound a candidate for pain management therapies .
Study on Anticonvulsant Properties
A study conducted on derivatives of biphenyl compounds demonstrated their anticonvulsant activities in rodent models. The results indicated that specific modifications in the R-substituents significantly enhanced their protective indices compared to standard antiseizure medications .
Clinical Implications
The potential for 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide to serve as a lead compound for developing new therapeutic agents is promising. Its structural similarities to known drugs suggest avenues for further modifications aimed at improving efficacy and reducing side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide, and how can purity be validated?
- Methodology : The compound can be synthesized via condensation of biphenyl-4-yl acetic acid with isobutylamine, using coupling agents like EDC/HOBt or DCC. Post-reaction purification involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradient). Validate purity via:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing aromatic proton signals (δ 7.2–7.8 ppm for biphenyl) and amide NH resonance (δ 6.5–8.0 ppm).
- Mass Spectrometry (MS) : Ensure molecular ion ([M+H]⁺) aligns with the theoretical mass (C₁₈H₂₁NO₂: 283.36 g/mol).
- HPLC : Use a C18 column with methanol/aqueous buffer (65:35 v/v) mobile phase, pH 4.6 (adjusted with acetic acid) for retention time consistency .
Q. How can researchers determine the solubility profile of 2-[1,1'-biphenyl]-4-yl-N-isobutylacetamide for in vitro assays?
- Methodology :
- Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (e.g., PBS, pH 7.4) using UV-Vis spectroscopy (λmax ~250–280 nm for biphenyl absorption).
- HPLC-UV Quantification : Prepare saturated solutions, filter, and quantify supernatant concentration via calibration curves. Note discrepancies caused by polymorphic forms or impurities .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Key Techniques :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Analog Synthesis : Modify substituents on the biphenyl ring (e.g., electron-withdrawing groups at position 2') or replace isobutyl with bulkier alkyl chains.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.
- Statistical Modeling : Apply QSAR models (e.g., CoMFA) to correlate structural features with activity trends .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to protein active sites (e.g., COX-2 or GPCRs). Validate with MD simulations (GROMACS) to assess stability.
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (amide oxygen) and hydrophobic regions (biphenyl) using MOE or Phase .
Q. How should researchers resolve contradictions in reported solubility or stability data?
- Troubleshooting :
- Controlled Replicates : Repeat experiments under standardized conditions (temperature, humidity).
- Advanced Analytics : Use differential scanning calorimetry (DSC) to detect polymorphic transitions or degradation products.
- Cross-Validation : Compare data with PubChem or NIST entries, ensuring alignment with canonical SMILES and InChI keys .
Data Validation and Reproducibility
Q. Which databases provide reliable physicochemical data for this compound?
- Authoritative Sources :
- PubChem : Reference CID-specific entries for NMR, MS, and solubility data (e.g., CID 12345678).
- NIST Chemistry WebBook : Validate spectral data (IR, MS) against experimental benchmarks .
Conflict of Interest and Compliance
- Declaration : Researchers must disclose all funding sources and confirm that data generation/analysis tools (e.g., software licenses) comply with institutional policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
